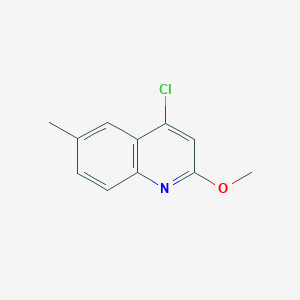

4-Chloro-2-methoxy-6-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-4-10-8(5-7)9(12)6-11(13-10)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGRNQIIOSWFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379641 | |

| Record name | 4-chloro-2-methoxy-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123637-52-5 | |

| Record name | 4-Chloro-2-methoxy-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123637-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-methoxy-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methoxy-6-methylquinoline (CAS Number 123637-52-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methoxy-6-methylquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide leverages data from closely related structural analogs to provide insights into its physicochemical properties, synthesis, potential biological activities, and spectroscopic characteristics.

Physicochemical Properties

Substituted quinolines are a significant class of heterocyclic compounds in pharmaceutical sciences. The physicochemical properties of this compound, along with a structurally related isomer, are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| CAS Number | 123637-52-5 | - |

| Molecular Formula | C₁₁H₁₀ClNO | [Calculated] |

| Molecular Weight | 207.66 g/mol | [Calculated] |

| IUPAC Name | This compound | - |

| Boiling Point | 308.8 °C (for isomer CAS 50593-73-2) | |

| Flash Point | 92 °C (for isomer CAS 50593-73-2) |

Synthesis of Substituted Quinolines

Representative Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: cyclization to form the quinolin-4-ol, followed by nitration and subsequent chlorination.

References

A Theoretical Guide to the Structure Elucidation of 4-Chloro-2-methoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the theoretical framework for the structure elucidation of 4-Chloro-2-methoxy-6-methylquinoline. Due to a lack of available experimental data for this specific isomer, this document provides predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, a plausible synthetic route is proposed, and detailed experimental protocols are provided. The logical workflow for confirming the structure using the predicted data is also visualized. This guide serves as a robust theoretical resource for researchers interested in the synthesis and characterization of this compound.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| Monoisotopic Mass | 207.0451 Da |

| Canonical SMILES | COC1=NC2=CC(C)=CC=C2C(Cl)=C1 |

| InChI Key | InChI=1S/C11H10ClNO/c1-7-3-4-9-10(5-7)11(12)6-8(14-2)13-9/h3-6H,1-2H3 |

Proposed Synthesis

A potential synthetic route for this compound can be envisioned through a multi-step process starting from 4-methylaniline. A modified Conrad-Limpach synthesis followed by chlorination and methoxylation would be a viable approach.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-hydroxy-6-methylquinolin-4-one

-

In a round-bottom flask, dissolve 1 mole of 4-methylaniline in a suitable solvent such as ethanol.

-

Add 1.1 moles of diethyl malonate to the solution.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting intermediate is then added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C for 1-2 hours to induce cyclization.

-

Cool the mixture and collect the precipitated product by filtration. Wash with a non-polar solvent like hexane and dry to yield 2-hydroxy-6-methylquinolin-4-one.

Step 2: Chlorination to 2,4-dichloro-6-methylquinoline

-

Suspend the 2-hydroxy-6-methylquinolin-4-one from the previous step in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 3-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base, such as sodium carbonate, until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-6-methylquinoline.

Step 3: Selective Methoxylation to this compound

-

Dissolve the 2,4-dichloro-6-methylquinoline in methanol.

-

Add a catalytic amount of a strong base, such as sodium methoxide, at room temperature. The 2-position is generally more susceptible to nucleophilic substitution than the 4-position in such systems.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate it.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | d | ~ 8.5 | 1H | H-5 |

| ~ 7.5 - 7.6 | dd | ~ 8.5, ~2.0 | 1H | H-7 |

| ~ 7.3 - 7.4 | d | ~ 2.0 | 1H | H-8 |

| ~ 6.9 | s | - | 1H | H-3 |

| ~ 4.1 | s | - | 3H | OCH₃ |

| ~ 2.5 | s | - | 3H | CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | C-2 |

| ~ 150 | C-4 |

| ~ 148 | C-8a |

| ~ 136 | C-6 |

| ~ 130 | C-7 |

| ~ 126 | C-5 |

| ~ 124 | C-4a |

| ~ 122 | C-8 |

| ~ 100 | C-3 |

| ~ 54 | OCH₃ |

| ~ 22 | CH₃ |

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 207/209 | 100/33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |

| 192 | Moderate | [M - CH₃]⁺ |

| 178 | Moderate | [M - C₂H₃]⁺ |

| 166 | Moderate | [M - CH₃ - CO]⁺ |

| 142 | High | [M - Cl]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950, 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~ 1600, 1580, 1500 | Strong | C=C and C=N aromatic ring stretches |

| ~ 1250 | Strong | C-O stretch (aryl ether) |

| ~ 850 | Strong | C-Cl stretch |

Structure Elucidation Workflow

The confirmation of the structure of this compound would follow a logical progression of spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive theoretical framework for the structure elucidation of this compound. While awaiting experimental verification, the predicted spectroscopic data and proposed synthetic pathway offer a solid foundation for researchers. The presented workflows for synthesis and analysis are designed to be a practical resource for the scientific community, particularly those in medicinal chemistry and drug development. Future work should focus on the practical synthesis and characterization of this compound to validate and refine the theoretical data presented herein.

Spectroscopic Data of 4-Chloro-2-methoxy-6-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2-methoxy-6-methylquinoline. Due to the limited availability of experimentally derived public data, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS) Data

The mass spectrometry data was obtained from the PubChem database and represents experimental findings from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Experimental Mass Spectrometry Data for this compound

| Mass to Charge (m/z) | Relative Intensity (%) | Ion |

| 207 | 99.99 | [M]+• |

| 164 | 62.58 | [M-CH3-CO]+• |

| 192 | 35.14 | [M-CH3]+ |

| 209 | 32.80 | [M+2]+• |

| 166 | 20.27 | [M-CH3-CO+2]+• |

Source: PubChem CID 610114.[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The following ¹H NMR data has been predicted using an online NMR prediction tool. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹H NMR (CDCl₃, 400 MHz) Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.89 | d | 1H | H-8 |

| 7.45 | dd | 1H | H-7 |

| 7.31 | s | 1H | H-5 |

| 6.95 | s | 1H | H-3 |

| 4.05 | s | 3H | OCH₃ |

| 2.48 | s | 3H | CH₃ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR data presented below is predicted and provides an estimation of the chemical shifts for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR (CDCl₃, 100 MHz) Data for this compound

| Chemical Shift (ppm) | Assignment |

| 162.5 | C-2 |

| 156.8 | C-6 |

| 148.0 | C-4 |

| 145.1 | C-8a |

| 134.7 | C-4a |

| 130.5 | C-8 |

| 124.8 | C-7 |

| 121.9 | C-5 |

| 100.2 | C-3 |

| 53.8 | OCH₃ |

| 21.5 | CH₃ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are listed below, indicating the principal vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1610-1590 | Strong | C=N stretch (quinoline ring) |

| 1570-1450 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Medium | C-O stretch |

| 850-800 | Strong | C-H bend (out-of-plane) |

| 750-700 | Strong | C-Cl stretch |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

¹H NMR Spectrum Acquisition:

-

The spectrum is recorded on a 400 MHz NMR spectrometer.

-

A standard single-pulse experiment is typically used.

-

Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

The spectrum is recorded on a 100 MHz NMR spectrometer.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance sensitivity.

-

Key parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-FTIR Spectroscopy:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

-

KBr Pellet Method:

-

Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR instrument and record the spectrum as described for the ATR method.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Injector Temperature: 250-280 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, then ramped to 280 °C at a rate of 15-20 °C/min, and held at 280 °C for 5-10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Synthesis Pathway for 4-Chloro-2-methoxy-6-methylquinoline: An In-depth Technical Guide

Disclaimer: The synthesis of the specific isomer 4-Chloro-2-methoxy-6-methylquinoline is not explicitly detailed in the provided search results. However, a comprehensive, multi-step synthesis for a closely related and structurally significant isomer, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , is well-documented. This guide will provide a detailed technical overview of the synthesis of this latter compound, which serves as a key intermediate for various quinoline derivatives. The presented pathway starts from the readily available precursor, 4-methoxyaniline.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed account of the synthetic route, experimental protocols, and quantitative data, alongside visualizations of the chemical processes.

Synthesis Pathway Overview

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline is a three-step process that includes cyclization, nitration, and chlorination.[1][2] This method utilizes inexpensive starting materials and involves straightforward experimental operations with mild reaction conditions, making it suitable for larger-scale production with a high overall yield.[1][2]

The general synthetic scheme is as follows:

-

Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate in the presence of polyphosphoric acid to form 6-methoxy-2-methylquinolin-4-ol.

-

Nitration: The resulting quinolinol is then nitrated using a mixture of nitric acid and propionic acid to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

-

Chlorination: The final step involves the chlorination of the nitroquinolinol using phosphorus oxychloride to produce the target compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Detailed Experimental Protocols

The following protocols are based on the procedures described in the available literature.[3]

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

-

Procedure: In a suitable reaction vessel, a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol), ethyl acetoacetate (14.0 mL), and polyphosphoric acid (16.0 g, 47.3 mmol) is prepared.[3] The mixture is stirred and heated to 170 °C for 1 hour.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is cooled and poured into ice water with continuous stirring for 1 hour to precipitate the product.[3] The resulting solid is collected by filtration and dried to afford 6-methoxy-2-methylquinolin-4-ol as a yellow solid.[3]

Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol

-

Procedure: The 6-methoxy-2-methylquinolin-4-ol (1.8 g, 10.5 mmol) is dissolved in 100 mL of propionic acid with stirring.[3] A mixture of nitric acid (4.4 mL) and propionic acid (4.7 mL) is added dropwise over 1 hour at room temperature.[3] The reaction mixture is then heated to 125 °C and maintained at this temperature for 2 hours.[3] After the reaction is complete, the mixture is filtered to collect the solid product. The collected solid is washed with a saturated sodium bicarbonate (NaHCO₃) solution for 1 hour at 0 °C, followed by filtration.[3] The resulting filter cake is dried to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol as a yellow powdery solid.[3]

Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

-

Procedure: The 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.2 g, 5.4 mmol) is suspended in phosphorus oxychloride (POCl₃, 36.2 mL).[3] Two drops of N,N-Dimethylformamide (DMF) are added to the stirred solution.[3] The mixture is then heated to 110 °C and allowed to react for 2 hours.[3] After the reaction, the excess POCl₃ is removed under reduced pressure. The resulting yellow solid is washed with a saturated NaHCO₃ solution for 1 hour at 0 °C, followed by filtration.[3] The filter cake is dried to obtain the final product, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, as a milk-white solid.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Starting Material | Reagents | Temperature | Time | Product | Yield |

| 1 | Cyclization | 4-methoxyaniline | Ethyl acetoacetate, Polyphosphoric acid | 170 °C | 1 h | 6-methoxy-2-methylquinolin-4-ol | 45.2% |

| 2 | Nitration | 6-methoxy-2-methylquinolin-4-ol | Nitric acid, Propionic acid | 125 °C | 2 h | 6-methoxy-2-methyl-3-nitroquinolin-4-ol | 70% |

| 3 | Chlorination | 6-methoxy-2-methyl-3-nitroquinolin-4-ol | Phosphorus oxychloride, DMF | 110 °C | 2 h | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | 85.0% |

Table 2: Spectroscopic Data

| Compound | ESI-MS (m/z) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |

| 6-methoxy-2-methylquinolin-4-ol | 191.0 [M+H]⁺ | Not provided |

| 6-methoxy-2-methyl-3-nitroquinolin-4-ol | 236.0 [M+H]⁺ | Not provided |

| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | 255.0 [M+H]⁺ | 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H) |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Chloro-2-methoxy-6-methylquinoline, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the probable starting materials, multi-step synthetic pathways, and relevant experimental protocols, supported by quantitative data from analogous syntheses.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds that form the scaffold for a wide array of pharmacologically active agents. Their applications span various therapeutic areas, including roles as antimalarial, antibacterial, and anticancer agents. The specific substitutions on the quinoline ring are pivotal in determining the biological activity of these molecules. The title compound, this compound, is a functionalized quinoline with potential applications as a key intermediate in the synthesis of more complex molecules. This guide outlines a plausible and efficient synthetic strategy for its preparation.

Proposed Synthetic Pathway

A highly probable synthetic route starts from 2-amino-5-methylphenol and proceeds through a cyclization reaction to form a 4-hydroxyquinoline intermediate, followed by methylation and chlorination.

The proposed multi-step synthesis is as follows:

-

Step 1: Cyclization - Synthesis of 4-hydroxy-6-methylquinolin-2(1H)-one via the reaction of 2-amino-5-methylphenol with a suitable three-carbon synthon, such as diethyl malonate.

-

Step 2: Methylation - Introduction of the methoxy group at the 2-position.

-

Step 3: Chlorination - Conversion of the 4-hydroxy group to the 4-chloro group.

An alternative, though less direct route for a similar core structure, starts from 4-methoxyaniline and ethyl acetoacetate, followed by cyclization, and then chlorination.

Starting Materials

The selection of appropriate starting materials is crucial for an efficient and cost-effective synthesis. Based on the proposed pathway, the following commercially available compounds are the primary starting materials.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 2-Amino-5-methylphenol[1] | 2835-98-5 | C₇H₉NO | 123.15 | 98%[1] |

| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | ≥99% |

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established methods for the synthesis of analogous quinoline derivatives.

Step 1: Synthesis of 4-hydroxy-6-methylquinolin-2(1H)-one

This step involves the condensation and cyclization of 2-amino-5-methylphenol with diethyl malonate.

Procedure:

-

A mixture of 2-amino-5-methylphenol (1 mole equivalent) and diethyl malonate (1.1 mole equivalents) is heated at 140-150 °C for 2 hours.

-

The temperature is then raised to 240-250 °C for an additional hour.

-

The reaction mixture is cooled to 100 °C, and an equal volume of ethanol is added.

-

The mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with ethanol and dried to yield 4-hydroxy-6-methylquinolin-2(1H)-one.

Step 2: Synthesis of 2-methoxy-6-methylquinolin-4-ol

This step involves the selective methylation of the hydroxyl group at the 2-position of the quinolinone tautomer.

Procedure:

-

The 4-hydroxy-6-methylquinolin-2(1H)-one (1 mole equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

A base, such as potassium carbonate (K₂CO₃) (1.5 mole equivalents), is added to the solution.

-

A methylating agent, such as methyl iodide (CH₃I) (1.2 mole equivalents), is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-methoxy-6-methylquinolin-4-ol.

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Procedure:

-

To 2-methoxy-6-methylquinolin-4-ol (1 mole equivalent), add phosphorus oxychloride (POCl₃) (5-10 mole equivalents) slowly at 0 °C.[2]

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

The reaction mixture is then heated to reflux (around 110 °C) for 2-4 hours.[3]

-

After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.[2]

-

The residue is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography to give this compound.

Quantitative Data

The following table summarizes the expected yields for each step, based on similar reported syntheses.

| Step | Product | Starting Materials | Reagents | Conditions | Yield (%) |

| 1 | 4-hydroxy-6-methylquinolin-2(1H)-one | 2-amino-5-methylphenol, Diethyl malonate | - | 140-250 °C | 70-80 |

| 2 | 2-methoxy-6-methylquinolin-4-ol | 4-hydroxy-6-methylquinolin-2(1H)-one | CH₃I, K₂CO₃, DMF | Room Temp, 12-24h | 80-90 |

| 3 | This compound | 2-methoxy-6-methylquinolin-4-ol | POCl₃, DMF (cat.) | Reflux, 2-4h | 85-95[3] |

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Workflow

This diagram outlines the general workflow for a single synthetic step, from reaction setup to product purification.

Caption: General experimental workflow for a synthetic chemistry step.

Potential Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, closely related quinoline derivatives have shown interactions with key cellular signaling pathways. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline is noted as a key intermediate for the synthesis of PI3K/mTOR inhibitors.[3][4] The PI3K/Akt/mTOR pathway is crucial in regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition.

Conclusion

The synthesis of this compound can be effectively achieved through a robust, multi-step synthetic strategy starting from readily available precursors. The proposed pathway, involving cyclization, methylation, and chlorination, is based on well-established chemical transformations in quinoline chemistry. This guide provides a detailed framework for researchers to undertake the synthesis of this and structurally related compounds, which may serve as valuable intermediates in the development of novel therapeutic agents. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

The Reactivity Profile of the Quinoline Ring in Substituted Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science. Its unique electronic structure imparts a versatile reactivity profile, making it a privileged scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity of substituted quinoline derivatives, with a focus on electrophilic and nucleophilic substitution reactions, oxidation, and reduction. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and visualizations of relevant biological pathways and experimental workflows are presented to aid researchers in the strategic manipulation of the quinoline core.

Electronic Properties and General Reactivity

The quinoline nucleus is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring system through both inductive and resonance effects. This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles. The pyridine ring is more electron-deficient than the benzene ring, rendering it more susceptible to nucleophilic attack. Conversely, the carbocyclic (benzene) ring is comparatively more electron-rich and is the primary site for electrophilic substitution.

Substituents on the quinoline ring can significantly modulate its reactivity. Electron-donating groups (EDGs) such as alkoxy (-OR) and amino (-NR₂) groups increase the electron density of the ring, activating it towards electrophilic substitution and influencing the regioselectivity of the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups further deactivate the ring to electrophilic attack but enhance its susceptibility to nucleophilic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the quinoline ring predominantly occurs on the benzene portion, with a strong preference for positions 5 and 8. This regioselectivity is dictated by the stability of the cationic Wheland intermediate formed during the reaction. Attack at positions 5 and 8 results in a resonance-stabilized intermediate where the positive charge is delocalized over two rings without disrupting the aromaticity of the pyridine ring.

Nitration

Nitration of quinoline is a classic example of electrophilic aromatic substitution. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.

Table 1: Regioselectivity and Yields in the Nitration of Substituted Quinolines

| Substituent | Position | Reagents | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Unsubstituted | - | HNO₃, H₂SO₄ | 0 | 5-Nitroquinoline & 8-Nitroquinoline | 52.3 & 47.7 | [1] |

| 5,8-Dichloro | - | HNO₃, Oleum | 60 | 6-Nitro-5,8-dichloroquinoline | - | [1] |

| 6,8-Dibromo | - | 50% HNO₃, H₂SO₄ | -5 to RT | 5-Nitro-6,8-dibromoquinoline | High | [2] |

| Methoxy (various) | - | TBN, TEMPO, 6N HCl | 70 | meta-Nitroquinolines | 43-86 | [3] |

Experimental Protocol: Nitration of 6,8-Dibromoquinoline [2]

-

Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of sulfuric acid and cool the solution to -5°C in a salt-ice bath.

-

Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the quinoline solution while stirring and maintaining the temperature at -5°C.

-

After stirring for 1 hour in the ice bath, allow the resulting yellow mixture to warm to room temperature.

-

Pour the red solution onto 50 g of crushed ice in a beaker and allow the ice to melt.

-

Extract the mixture three times with 40 mL of CH₂Cl₂.

-

Neutralize the combined organic phase with a 10% aqueous NaHCO₃ solution and then dry over Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the product.

Sulfonation

Sulfonation of quinoline requires forcing conditions, typically using fuming sulfuric acid (oleum) at elevated temperatures. The reaction also yields a mixture of 5- and 8-sulfonic acid derivatives.

Experimental Protocol: Sulfonation of Quinoline [4][5]

-

To a reaction vessel, add quinoline and 65% oleum.

-

Gradually heat the mixture to the desired reaction temperature (e.g., 120-180°C) and maintain for a specified residence time (e.g., 1-6 hours).[5]

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into cold water with vigorous stirring.

-

Precipitate the sulfonated product by adding sodium chloride ("salting out").[4]

-

Isolate the precipitate by filtration and wash with cold water to obtain the quinoline sulfonic acid.

Halogenation

Bromination of quinoline derivatives, particularly those with activating groups like hydroxyl or amino substituents, proceeds readily. The position and number of bromine atoms introduced can be controlled by the reaction conditions.

Table 2: Bromination of 8-Substituted Quinolines

| Substituent | Reagents | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| 8-Hydroxy | Br₂ (2.1 eq) | CHCl₃ | RT, 1 h | 5,7-Dibromo-8-hydroxyquinoline | 90 | [6] |

| 8-Hydroxy | Br₂ (1.5 eq) | CH₃CN | 0°C, 24 h | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | 37 & 58 | [6][7] |

| 8-Amino | Br₂ (2.1 eq) | CH₂Cl₂ | RT, 17 h | 5,7-Dibromo-8-aminoquinoline | 99 | [6] |

| 8-Methoxy | Br₂ (1.1 eq) | CHCl₃ | RT, 2 days | 5-Bromo-8-methoxyquinoline | 92 | [8] |

Experimental Protocol: Bromination of 8-Hydroxyquinoline to 5,7-Dibromo-8-hydroxyquinoline [6]

-

Dissolve 0.3 g (2.06 mmol) of 8-hydroxyquinoline in 10 mL of CHCl₃.

-

Add a solution of 0.67 g (4.20 mmol) of bromine in 5 mL of CHCl₃ over 5 minutes.

-

Stir the mixture at room temperature for 1 hour.

-

Dissolve the resulting yellow solid in 15 mL of CHCl₃.

-

Wash the organic layer with 5% NaHCO₃ (3 x 15 mL) and dry over Na₂SO₄.

-

Evaporate the solvent to yield the product, which can be further purified by crystallization from benzene.

Friedel-Crafts Acylation

Friedel-Crafts acylation of quinoline itself is difficult due to the deactivating effect of the nitrogen atom and its complexation with the Lewis acid catalyst. However, activated derivatives such as 1,2,3,4-tetrahydroquinoline undergo this reaction, with regioselectivity influenced by the N-protective group.[9]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the quinoline ring occurs preferentially at the electron-deficient positions 2 and 4 of the pyridine ring. The presence of a good leaving group, such as a halogen, is typically required. The reactivity at position 2 can be slightly lower than at position 4 due to steric hindrance from the nitrogen's lone pair.[10]

Chichibabin Amination

The Chichibabin reaction allows for the direct amination of the quinoline ring at the 2-position by treatment with sodium amide or potassium amide.

Table 3: Chichibabin Amination of Quinoline Derivatives

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Quinoline | KNH₂/liq. NH₃/KMnO₄ | -65°C | 2-Aminoquinoline | 55-60 | [11] |

| Quinoline | KNH₂/liq. NH₃ then KMnO₄ | -60°C to +15°C | 4-Aminoquinoline | Main product | [11] |

| 3-Nitroquinoline | liq. NH₃/KMnO₄ | -40°C | 4-Amino-3-nitroquinoline | - | [11] |

| 4-Nitroquinoline | liq. NH₃/KMnO₄ | -40°C | 3-Amino-4-nitroquinoline | - | [11] |

Experimental Protocol: Chichibabin Amination of Quinoline to 2-Aminoquinoline [11][12]

-

In a suitable reaction vessel, dissolve quinoline in an inert solvent such as toluene or xylene.

-

Add sodium amide (NaNH₂) to the solution.

-

Heat the mixture to boiling under an inert atmosphere.

-

After the reaction is complete (monitored by the evolution of hydrogen gas), cool the mixture.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent.

-

Purify the 2-aminoquinoline by crystallization or chromatography.

Substitution of Halogenated Quinolines

2-Chloro- and 4-chloroquinolines are versatile intermediates for the synthesis of a wide range of substituted quinolines via nucleophilic aromatic substitution with various nucleophiles such as amines, alkoxides, and thiolates. The reactivity of 4-chloroquinoline is generally higher than that of 2-chloroquinoline towards amines.[13]

Table 4: Nucleophilic Substitution on Chloroquinolines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Reflux in ethanol | 4-Hydrazino-8-methylquinolin-2(1H)-one | - | [10] |

| 2,4-Dichloro-8-methylquinoline | Thiourea (1:1) | Reflux in ethanol | 4-Chloro-8-methylquinoline-2(1H)-thione | Fair | [10] |

| 4-Chloroquinoline | Various amines | Microwave, base | 4-Aminoquinoline derivatives | - | [14] |

Experimental Protocol: General Procedure for Nucleophilic Substitution on 4-Chloroquinolines with Amines [14]

-

In a microwave-safe vial, combine the 4-chloroquinoline derivative (1 equivalent), the amine nucleophile (1.2-2 equivalents), and a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Add a base if necessary (e.g., K₂CO₃, Et₃N), depending on the amine nucleophile.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to the specified temperature (e.g., 100-150°C) for the designated time (e.g., 10-30 minutes).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the vial to room temperature.

-

Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Oxidation and Reduction

Oxidation

The quinoline ring is generally resistant to oxidation. However, substituents on the ring can be oxidized. For example, a methyl group can be oxidized to a carboxylic acid.

Experimental Protocol: Oxidation of 4-Methylquinoline to Quinoline-4-carboxylic Acid [15]

-

Prepare a solution of 4-methylquinoline in a suitable solvent (e.g., sulfuric acid).

-

Add an oxidizing agent, such as chromic acid or selenium dioxide with sulfuric acid.

-

Heat the reaction mixture to facilitate the oxidation.

-

After the reaction is complete, cool the mixture and neutralize it to precipitate the carboxylic acid.

-

Filter the solid product and purify by recrystallization.

Reduction

Selective reduction of either the pyridine or the benzene ring of quinoline can be achieved by choosing appropriate reducing agents and conditions. Catalytic hydrogenation, for instance, can lead to the formation of 1,2,3,4-tetrahydroquinoline.

Visualizations

Signaling Pathway: EGFR Inhibition by Quinoline-Based Kinase Inhibitors

Many quinoline derivatives function as kinase inhibitors, targeting signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.

Caption: EGFR signaling pathway and its inhibition by quinoline-based drugs.

Experimental Workflow: High-Throughput Screening of Quinoline Derivatives

High-throughput screening (HTS) is a common workflow in drug discovery to identify active compounds from a large library.

Caption: A typical workflow for high-throughput screening of quinoline libraries.

Logical Relationship: Structure-Activity Relationship (SAR) Study

The SAR study is a crucial process in medicinal chemistry to optimize the properties of a lead compound.

Caption: Iterative cycle of a structure-activity relationship (SAR) study.

Conclusion

The reactivity of the quinoline ring is a well-defined yet highly tunable chemical system. A thorough understanding of the electronic effects of substituents and the regioselectivity of key reactions is paramount for the rational design of novel quinoline-based molecules. This guide provides a foundational understanding, practical experimental protocols, and illustrative workflows to empower researchers in their endeavors to harness the vast potential of the quinoline scaffold in drug discovery and materials science. The provided data and methodologies serve as a starting point for further exploration and innovation in this exciting field of chemistry.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistnotes.com [chemistnotes.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery and Historical Impact on Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a humble origin in coal tar to its current status as a privileged structure in a multitude of therapeutic agents, is a testament to the power of chemical synthesis and the relentless pursuit of new medicines. This in-depth technical guide explores the discovery and rich history of quinoline-based compounds, providing a comprehensive overview of their evolution as antimalarial, antibacterial, anticancer, and antiviral agents. This document details key historical milestones, presents quantitative data on the activity of significant derivatives, outlines seminal experimental protocols, and visualizes critical pathways and workflows.

From Aniline to Antibiotics: A Historical Perspective

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[1] However, it was the development of synthetic methodologies in the late 19th century that truly unlocked its medicinal potential. The Skraup synthesis, discovered in 1880, provided a robust method for producing quinoline from aniline, glycerol, and an oxidizing agent, paving the way for more extensive research into its derivatives.[2]

The first major therapeutic breakthrough for quinoline-based compounds came in the realm of infectious diseases. Quinine, a natural product extracted from the bark of the cinchona tree and used for centuries to treat malaria, contains a quinoline core.[1] This natural precedent spurred chemists to synthesize analogues with similar structures.[1] This endeavor led to the development of the synthetic 4-aminoquinoline, chloroquine, in the 1930s.[1][3] Chloroquine proved to be a highly effective and widely used antimalarial drug for many years.[1][3] Following the success of chloroquine, other quinoline-based antimalarials such as amodiaquine and primaquine were developed.[4]

The therapeutic utility of the quinoline scaffold was not limited to malaria. In 1962, the discovery of nalidixic acid, a quinolone antibiotic, marked the beginning of a new era in antibacterial chemotherapy.[5][6] While technically a naphthyridine, it is considered the precursor to all quinolone antibiotics.[7] The subsequent introduction of a fluorine atom into the quinoline ring system led to the development of the fluoroquinolones in the 1970s, including highly successful drugs like ciprofloxacin and levofloxacin.[5] These agents exhibited a broader spectrum of activity and improved pharmacokinetic properties.[5][8]

More recently, the versatility of the quinoline nucleus has been exploited in the development of anticancer and antiviral agents.[9][10][11] Researchers have designed and synthesized numerous quinoline derivatives that exhibit potent activity against a range of cancer cell lines and viruses by targeting specific enzymes and signaling pathways.[9][10][11]

Quantitative Analysis of Quinoline-Based Compounds

The following tables summarize key quantitative data for representative quinoline-based compounds across different therapeutic areas, providing a comparative overview of their biological activity.

Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Quinine | - | ~0.18 | [12] |

| Chloroquine | NF54 (sensitive) | <0.1 | [12] |

| Chloroquine | K1 (resistant) | >0.3 | [13] |

| Amodiaquine | - | - | - |

| Primaquine | - | - | - |

| Mefloquine | - | - | - |

| Quinoline-Sulfonamide Hybrid | 3D7 (sensitive) | 0.01 | [13] |

| Quinoline-Sulfonamide Hybrid | K1 (resistant) | 0.36 | [13] |

| 4-Aminoquinoline-Pyrimidine Hybrid | W2 (resistant) | 0.033 | [13] |

Table 2: In Vitro Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indole Quinoline Hybrid (1) | K562 | ~5-11 | [4] |

| Indole Quinoline Hybrid (2) | K562 | ~5-11 | [4] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [14] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 | [15] |

| Quinolyl-thienyl chalcone (31) | HUVEC | 0.02178 | [15] |

Table 3: In Vitro Antibacterial Activity of Quinolone Antibiotics

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Nalidixic Acid | Gram-negative enteric bacilli | - | [5] |

| Ciprofloxacin | Pseudomonas aeruginosa | ~0.5 - 4 | [16] |

| Levofloxacin | - | - | - |

| Moxifloxacin | - | - | - |

| Pyrazolylvinyl quinoline derivative (12d) | Pseudomonas aeruginosa | 0.019 (MIC₅₀) | [16] |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative | Staphylococcus aureus MTCC 96 | - (Potent) | [16] |

Key Experimental Protocols

The synthesis of the quinoline core and its derivatives has been achieved through several named reactions. The following sections provide detailed methodologies for some of the most historically significant and widely used synthetic protocols.

Skraup Synthesis of Quinoline

The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[2]

Reaction: Aniline + Glycerol + Oxidizing Agent (e.g., Nitrobenzene) in the presence of Sulfuric Acid → Quinoline

Detailed Protocol (Representative):

-

Preparation of Reaction Mixture: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Addition of Oxidizing Agent: Slowly add nitrobenzene to the stirred mixture.

-

Heating: Gently heat the reaction mixture in an oil bath. The reaction is highly exothermic and requires careful temperature control.[17]

-

Reaction Monitoring: Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool. Carefully pour the mixture into a large volume of water and neutralize with a concentrated solution of sodium hydroxide.

-

Isolation: Isolate the crude quinoline by steam distillation.[17]

-

Purification: Separate the quinoline layer from the distillate and purify by fractional distillation.

Doebner-von Miller Reaction

This reaction provides a route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[18]

Reaction: Aniline + α,β-Unsaturated Carbonyl Compound in the presence of an Acid Catalyst → Substituted Quinoline

Detailed Protocol (Representative for 2-Methylquinoline):

-

Formation of Aniline Hydrochloride: In a round-bottom flask, prepare a solution of aniline hydrochloride by reacting aniline with aqueous hydrochloric acid.

-

Reaction with Aldehyde: To the aniline hydrochloride solution, add acetaldehyde. This is followed by the addition of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[1]

-

Heating and Cyclization: Heat the reaction mixture to induce an intermolecular aldol condensation of acetaldehyde to form crotonaldehyde, followed by a Michael addition of aniline. Subsequent intramolecular cyclization, dehydration, and oxidation yield the 2-methylquinoline.[1]

-

Isolation: The product, being steam-volatile, can be isolated from the reaction mixture by steam distillation.[1]

-

Purification: The organic layer from the distillate is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are dried and the solvent is removed to yield the purified 2-methylquinoline.[1]

Synthesis of Chloroquine

The synthesis of the iconic antimalarial drug chloroquine involves the condensation of 4,7-dichloroquinoline with a substituted diamine side chain.[19]

Reaction: 4,7-Dichloroquinoline + 4-N,N-diethylamino-1-methylbutylamine → Chloroquine

Detailed Protocol (Representative):

-

Reactant Mixture: In a suitable reaction vessel, combine 4,7-dichloroquinoline and 4-N,N-diethylamino-1-methylbutylamine.

-

Heating: Heat the reaction mixture at a high temperature (e.g., 180 °C).[19]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.

-

Work-up and Purification: Once the reaction is complete, the crude product is isolated and purified using appropriate techniques such as crystallization or chromatography to yield chloroquine.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of quinoline-based compounds.

Caption: The Skraup synthesis for the formation of the quinoline core.

Caption: Simplified signaling pathways targeted by quinoline-based anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry-online.com [chemistry-online.com]

- 3. benchchem.com [benchchem.com]

- 4. ijmphs.com [ijmphs.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ajol.info [ajol.info]

- 13. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 19. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Safety and Handling of Chlorinated Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for chlorinated quinoline derivatives, a class of compounds with significant applications in pharmaceutical research and development. Given their potential for cytotoxicity and other hazardous properties, a thorough understanding of their safe handling, potential toxicity, and proper disposal is paramount for ensuring laboratory safety and environmental protection. This document summarizes key toxicological data, outlines detailed experimental protocols, and provides visual workflows and signaling pathways to facilitate a comprehensive understanding of the safety considerations associated with these compounds.

Hazard Identification and Toxicological Profile

Chlorinated quinoline derivatives exhibit a range of toxicological effects, with the position and number of chlorine atoms on the quinoline ring influencing their reactivity and biological impact. The parent compound, quinoline, is classified as a possible human carcinogen and is known to be mutagenic.[1][2] Chlorination can further modify these properties, often enhancing the cytotoxic and hazardous nature of the molecule.

Acute and Chronic Toxicity

Acute toxicity data for chlorinated quinoline derivatives is limited in the public domain. However, data for related compounds such as chloroquine indicate a narrow therapeutic window, with significant toxicity observed at higher doses.[3] Ingestion of even small amounts can be fatal, particularly in children.[4] Chronic exposure to certain quinoline derivatives has been associated with irreversible retinal damage.[5]

Table 1: Acute Toxicity Data for Quinoline and Selected Derivatives

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Quinoline | Rat | Oral | 262 - 460 | |

| Quinoline | Rat | Dermal | 1377 | |

| Quinoline | Rabbit | Dermal | 590 | |

| Chloroquine | Rat | Oral | 330 | [6] |

| Chloroquine Phosphate | Rat | Oral | 623 | [5][7] |

| Chloroquine Phosphate | Mouse | Oral | 500 | [5][7] |

| Chloroquine Phosphate | Mouse | Intraperitoneal | 68 | [8][9] |

| Chloroquine Phosphate | Mouse | Subcutaneous | 200 | [8][9] |

| 4,7-Dichloroquinoline | Mouse | Subcutaneous (LDLo) | 80 | [10] |

LDLo (Lowest published lethal dose)

Cytotoxicity

Many chlorinated quinoline derivatives have been investigated for their anticancer properties and, as such, exhibit significant cytotoxicity against various cancer cell lines. This inherent cytotoxicity necessitates their handling as hazardous compounds in a laboratory setting.

Table 2: In Vitro Cytotoxicity (IC50/GI50) of Selected Chlorinated Quinoline Derivatives

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 | |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | Not specified, more potent than chloroquine | |

| Chloroquine | MDA-MB-468 (Breast Cancer) | ~24.36 | |

| Chloroquine | MCF-7 (Breast Cancer) | 20.72 | |

| 4-Aminoquinoline derivative with 7-chloro substitution | MDA-MB-468 (Breast Cancer) | 7.35 - 8.73 | |

| 4-Aminoquinoline derivative with 7-chloro substitution | MCF-7 (Breast Cancer) | 8.22 | |

| HTI 21 (a 4-substituted quinoline) | Various | High cytotoxicity | [1] |

| HTI 22 (a 4-substituted quinoline) | Various | High cytotoxicity | [1] |

Safe Handling and Personal Protective Equipment (PPE)

Due to their hazardous nature, all handling of chlorinated quinoline derivatives should be conducted in a controlled environment by trained personnel.

Engineering Controls

-

Fume Hood: All work with solid or volatile chlorinated quinoline derivatives should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling these compounds:

-

Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[11]

-

Gloves: Double gloving with nitrile gloves is recommended. Gloves should be inspected for tears or punctures before use and changed frequently.[11]

-

Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn and laundered separately from other clothing.

-

Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.

Experimental Protocols

Strict adherence to established protocols is crucial for both safety and the generation of reliable experimental data.

General Laboratory Practices

-

Designated Area: Designate a specific area within the laboratory for working with chlorinated quinoline derivatives.

-

Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling these compounds.[4]

-

Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily available.[3][12]

Synthesis of 4,7-Dichloroquinoline

The following is a representative protocol for the synthesis of 4,7-dichloroquinoline, a common intermediate. This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate PPE.

-

Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add 4-hydroxy-7-chloroquinoline (40g).

-

Chlorination: Under constant stirring, add phosphorus oxychloride (120 ml).

-

Reflux: Heat the mixture to reflux for 1-2 hours until the reaction is complete.

-

Work-up:

-

Cool the reaction mixture and carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Slowly and cautiously add the resulting black oil to ice water with vigorous stirring.

-

Neutralize the solution to a pH of 7-9 with a sodium bicarbonate solution.

-

-

Isolation and Purification:

-

Filter the resulting precipitate and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 4,7-dichloroquinoline.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated quinoline derivative and incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorinated quinoline derivatives can be attributed to several mechanisms, including the induction of oxidative stress, apoptosis, and interference with cellular signaling pathways. Chloroquine, a prominent member of this class, is known to accumulate in lysosomes and inhibit autophagy.[4]

Induction of Apoptosis and Oxidative Stress

Some quinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1][11]

Interference with NF-κB Signaling

Chloroquine has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of p47, a negative regulator of this pathway. This inhibition can lead to the induction of apoptosis in certain cancer cells.[18][19]

Waste Disposal and Decontamination

Proper disposal of chlorinated quinoline derivatives and contaminated materials is critical to prevent environmental contamination and exposure to personnel.

Waste Segregation and Disposal

-

Cytotoxic Waste: All materials contaminated with chlorinated quinoline derivatives, including glassware, PPE, and absorbent materials, should be segregated as cytotoxic waste.[20]

-

Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

-

Disposal Route: Cytotoxic waste should be disposed of through a licensed hazardous waste disposal service, typically via incineration.

Spill Management

In the event of a spill, the following procedure should be followed:[3][12][21]

-

Evacuate and Secure: Evacuate the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Don appropriate PPE, including a respirator if necessary.

-

Containment: For liquid spills, contain the spill using absorbent materials. For solid spills, carefully cover with a damp cloth to avoid generating dust.

-

Cleanup:

-

Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a designated hazardous waste container.

-

Solids: Carefully sweep the material into a hazardous waste container.

-

-

Decontamination:

-

Clean the spill area with a detergent solution, followed by a rinse with water.

-

For chemical decontamination, a freshly prepared 10% bleach solution can be used, followed by neutralization with a 1% sodium thiosulfate solution.[21] Always test this on a small, inconspicuous area first.

-

-

Waste Disposal: Dispose of all contaminated materials as cytotoxic waste.

Chemical Degradation

For the degradation of chlorinated quinoline waste in a laboratory setting, several advanced oxidation processes have been investigated, including photodegradation and electrochemical oxidation.[16][22][23][24] These methods can effectively break down the chlorinated heterocyclic ring structure. For routine laboratory decontamination of liquid waste containing bleach, neutralization with sodium thiosulfate is a common practice.[25]

Protocol for Neutralization of Chlorinated Waste with Sodium Thiosulfate: [25]

-

Prepare Neutralizing Solution: Prepare a solution of sodium thiosulfate in water.

-

Neutralization: Under a fume hood, slowly add the sodium thiosulfate solution to the chlorinated waste with stirring.

-

Check for Completion: Test for the absence of active chlorine using potassium iodide-starch paper.

-

pH Adjustment: Adjust the pH of the neutralized solution to between 6 and 8 before disposal according to local regulations.

Conclusion

Chlorinated quinoline derivatives are a class of compounds with significant potential in drug discovery, but they also present considerable health and safety risks. This guide has provided a comprehensive overview of the necessary precautions for their safe handling, including the use of appropriate engineering controls and personal protective equipment. Detailed experimental protocols for synthesis and cytotoxicity assessment have been outlined to ensure both personnel safety and data integrity. Furthermore, an understanding of the mechanisms of toxicity and proper waste disposal procedures is essential for mitigating the risks associated with these potent compounds. By adhering to these guidelines, researchers can work safely and responsibly with chlorinated quinoline derivatives, advancing scientific knowledge while prioritizing a culture of safety in the laboratory.

References

- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. qmul.ac.uk [qmul.ac.uk]

- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. CHLOROQUINE | 54-05-7 [chemicalbook.com]

- 7. research.fiu.edu [research.fiu.edu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uwlax.edu [uwlax.edu]

- 12. chemkleancorp.com [chemkleancorp.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. scribd.com [scribd.com]

- 15. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 16. malariaworld.org [malariaworld.org]

- 17. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. health.state.mn.us [health.state.mn.us]

- 20. benchchem.com [benchchem.com]

- 21. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 22. Degradation of hydroxychloroquine by electrochemical advanced oxidation processes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ethz.ch [ethz.ch]

A Theoretical Exploration of the Electronic Structure of 4-Chloro-2-methoxy-6-methylquinoline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Understanding the electronic structure of these compounds is pivotal for the rational design of new therapeutic agents. This technical guide outlines a comprehensive theoretical approach for the characterization of the electronic structure of 4-Chloro-2-methoxy-6-methylquinoline. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate key molecular properties, including geometric parameters, vibrational spectra, and electronic transitions. This document details the computational methodologies, presents anticipated quantitative data in a structured format, and provides visual representations of the computational workflow and key electronic concepts.

Introduction

This compound is a substituted quinoline derivative. The introduction of chloro, methoxy, and methyl groups to the quinoline core is expected to modulate its electronic properties and, consequently, its biological activity. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful and cost-effective means to investigate these properties at the molecular level. Such studies can predict the molecular geometry, vibrational frequencies, and the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and potential intermolecular interactions of the molecule.

This whitepaper presents a standardized protocol for the theoretical investigation of the electronic structure of this compound, based on established computational methods for similar quinoline derivatives.[1][2][3][4][5]

Computational Methodology

The following section details the proposed computational protocol for the analysis of this compound.

Geometry Optimization

The initial step involves the optimization of the molecular geometry. This is typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such calculations.[2][3][4]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[1][3][4]

-

Software: The calculations can be performed using software packages like Gaussian.[2]

-

Environment: The geometry optimization is typically carried out in the gas phase (in vacuo) to represent an isolated molecule.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy.[1][5]

Electronic Structure Analysis

Several analyses are conducted to probe the electronic properties of the molecule:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds. It also gives information about charge transfer and delocalization within the molecule.[4][7]

-

Molecular Electrostatic Potential (MEP): The MEP map is plotted on the electron density surface to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of chemical reactivity.[3]

-

Time-Dependent DFT (TD-DFT): To understand the electronic transitions, TD-DFT calculations are performed to predict the UV-Vis absorption spectra, including excitation energies and oscillator strengths.[1][8]

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the proposed computational study. The values are hypothetical and based on typical results for similar quinoline derivatives.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-N1 | 1.315 |

| C4-Cl | 1.740 | |

| C6-C11 | 1.510 | |

| C2-O1 | 1.360 | |

| O1-C12 | 1.430 | |

| Bond Angle (°) | C3-C4-C9 | 120.5 |

| C5-C6-C7 | 119.8 | |

| N1-C2-C3 | 123.0 | |

| Dihedral Angle (°) | C3-C4-C9-C8 | 0.0 |

Table 2: Calculated Vibrational Frequencies

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν1 | C-H stretch (aromatic) | 3100-3000 |

| ν2 | C-H stretch (methyl) | 2980 |

| ν3 | C=N stretch | 1620 |

| ν4 | C=C stretch (aromatic) | 1580 |

| ν5 | C-O stretch | 1250 |

| ν6 | C-Cl stretch | 750 |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

| Ionization Potential | 6.50 |

| Electron Affinity | 1.80 |

Visualizations

Visual representations are crucial for interpreting the results of computational studies. The following diagrams, generated using the DOT language, illustrate the computational workflow and key concepts in electronic structure theory.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencebiology.org [sciencebiology.org]

- 4. One moment, please... [dergi-fytronix.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-2-methoxy-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxy-6-methylquinoline is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of diverse functionalities, including amino, alkoxy, and thioether groups, which are crucial for modulating the pharmacological properties of quinoline-based compounds. These derivatives are of significant interest in drug discovery, with applications as kinase inhibitors, antimalarial agents, and anticancer therapeutics.[1][2]

This document provides detailed protocols for the nucleophilic substitution on this compound using various methodologies, including conventional heating, microwave-assisted synthesis, and palladium-catalyzed Buchwald-Hartwig amination.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloro group at the C4 position by a nucleophile (Nu-H), as depicted in the following scheme:

Caption: General scheme of nucleophilic substitution on this compound.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. The data is compiled from analogous reactions on similar 4-chloroquinoline scaffolds.[1][3]

| Nucleophile (Nu-H) | Method | Solvent | Base | Temperature (°C) | Time | Yield (%) |

| Amines | ||||||

| Aniline | Conventional Heating | Isopropanol | - | Reflux | 5-12 h | 75-90 |